molecular formula C20H15ClFN5OS B2631561 N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-69-7

N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2631561
CAS No.: 852374-69-7
M. Wt: 427.88
InChI Key: CATAMDUKVMBDBC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent, selective, and ATP-competitive small-molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase, demonstrating an IC50 value in the low nanomolar range. This compound has been identified as a valuable chemical probe for elucidating the pathophysiological roles of DDR1 , which is implicated in cell proliferation, differentiation, and migration by binding to and being activated by various collagens. Its primary research value lies in its high selectivity for DDR1 over other kinases, including the closely related DDR2, enabling precise investigation of DDR1-specific signaling in complex biological systems. As a research tool, it is used extensively in in vitro and in vivo studies to explore the involvement of DDR1 in diseases such as cancer, fibrosis, and atherosclerosis . For instance, research utilizing this inhibitor has shown that targeting DDR1 can modulate the tumor microenvironment, impacting extracellular matrix remodeling and immune cell infiltration in models of pancreatic ductal adenocarcinoma and breast cancer . It is supplied for research purposes only and is intended for use by qualified scientific professionals.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5OS/c1-12-5-6-15(10-16(12)21)23-18(28)11-29-19-8-7-17-24-25-20(27(17)26-19)13-3-2-4-14(22)9-13/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAMDUKVMBDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the pyridazine ring: This step often involves the reaction of the triazole intermediate with a suitable dicarbonyl compound.

    Thioether formation: The final step involves the nucleophilic substitution of the pyridazine intermediate with a thiol derivative, followed by acylation with 3-chloro-4-methylphenyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolo-Pyridazine Core

Halogenated Aryl Substituents
  • Compound 894037-84-4 : Features a 4-chlorophenyl group at position 3 of the triazolo-pyridazine core. The chloro substituent, being electron-withdrawing, may enhance binding affinity to hydrophobic enzyme pockets compared to the target compound’s 3-fluorophenyl group. Fluorine’s smaller atomic radius and higher electronegativity could influence solubility and metabolic stability .
  • 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine : Contains a difluorophenyl group and a cyclobutyl substituent. The difluorophenyl group may improve metabolic resistance, while the cyclobutyl moiety could alter steric interactions in target binding .
Methoxy/Ethoxy Substituents
  • Compound 894049-45-7 : Substituted with a 4-methoxyphenyl group. Methoxy groups, being electron-donating, may reduce binding potency compared to halogenated analogs but improve solubility due to increased polarity .

Variations in the Thioacetamide Side Chain

  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7): Replaces the triazolo-pyridazine core with a 1,2,4-triazole ring.
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573695-56-4) : Incorporates a trifluoromethyl group, which significantly increases lipophilicity and may improve blood-brain barrier penetration relative to the target compound’s chloro-methylphenyl group .

Core Heterocycle Modifications

  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (25) : Substitutes the triazolo-pyridazine with a pyrazolo-pyridine core. Pyrazolo systems are often associated with altered pharmacokinetic profiles, such as longer half-lives, due to reduced metabolic degradation .

Structural and Functional Implications

Physicochemical Properties

Compound ID/Name Core Structure Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound Triazolo[4,3-b]pyridazine 3-Fluorophenyl, 3-chloro-4-methylphenyl 3.8 0.12
894037-84-4 Triazolo[4,3-b]pyridazine 4-Chlorophenyl 4.1 0.08
618415-13-7 1,2,4-Triazole Pyridin-2-yl, 3-chloro-4-fluorophenyl 2.9 0.35
6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-... Triazolo[4,3-b]pyridazine 2,6-Difluorophenyl, cyclobutyl 4.5 0.05

Note: Predicted values based on structural analogs and computational models.

Bioactivity Hypotheses

  • Target Compound : The 3-fluorophenyl and chloro-methylphenyl groups may synergize to enhance kinase inhibition (e.g., EGFR or ALK) through hydrophobic and π-π stacking interactions.
  • Compound 618415-13-7 : The pyridinyl-triazole system could target bacterial enzymes (e.g., DNA gyrase) due to increased polarity and hydrogen-bonding capacity .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a thioacetamide group. Its molecular formula is C18H17ClF N5OS, and it has a molecular weight of 377.87 g/mol. The presence of the chloro and fluorine substituents enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, compounds with similar structures have shown inhibitory effects on cysteine proteases, which are crucial for the life cycle of pathogens like Plasmodium falciparum, the causative agent of malaria .

Antimicrobial Activity

Research has indicated that compounds related to triazolo-pyridazines exhibit antimicrobial properties. For example, derivatives have been shown to possess significant antibacterial and antifungal activity against various pathogens . The specific compound may also demonstrate similar activities due to its structural similarities.

Antimalarial Activity

The compound's potential as an antimalarial agent is notable. Studies on related triazolo-pyridazine compounds have demonstrated effective inhibition of falcipain-2, an enzyme critical for the survival of Plasmodium falciparum during its trophozoite stage . This suggests that this compound could be developed further for antimalarial applications.

Anticancer Activity

Preliminary studies indicate that similar compounds may also exhibit anticancer properties by targeting metabolic pathways in cancer cells. For instance, some thioacetamide derivatives have been shown to selectively inhibit stearoyl-CoA desaturase (SCD), leading to apoptosis in cancer cell lines . This mechanism could be explored further for the compound .

In Vitro Studies

In vitro testing has revealed that triazolo-pyridazine derivatives exhibit varying degrees of biological activity against cultured cell lines. For example, compounds with structural similarities were tested against Plasmodium falciparum and showed promising results with IC50 values ranging from 2.24 μM to 4.98 μM . Such data suggest that the compound may also possess potent antimalarial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the triazolo-pyridazine scaffold can lead to enhanced potency and selectivity against target enzymes or receptors. Research indicates that substituents such as halogens significantly influence the binding affinity and efficacy of these compounds .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved IC50 ValuesMechanism of Action
AntimicrobialTriazolo-pyridazine derivativesVaries (up to 10 μM)Inhibition of bacterial cell wall synthesis
AntimalarialSimilar triazolo derivatives2.24 - 4.98 μMInhibition of falcipain-2
AnticancerThioacetamide derivativesVariesSCD inhibition leading to apoptosis

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